N-formimidoyl-L-aspartate(2-)
Description
N-Formimidoyl-L-aspartate(2-) is a dianionic derivative of aspartic acid characterized by the substitution of a formimidoyl group (-NH-CHO) on the α-amino group. Structurally, it differs from N-formyl-L-aspartate (HMDB0060495) by the replacement of the formyl oxygen with an imino group (-NH-), leading to distinct reactivity and stability profiles. While N-formyl-L-aspartate is a known metabolite in aspartate processing, N-formimidoyl-L-aspartate(2-) is hypothesized to participate in specialized biochemical reactions, though its exact biological functions remain under investigation.
Properties
Molecular Formula |
C5H6N2O4-2 |
|---|---|
Molecular Weight |
158.11 g/mol |
IUPAC Name |
(2S)-2-(aminomethylideneamino)butanedioate |
InChI |
InChI=1S/C5H8N2O4/c6-2-7-3(5(10)11)1-4(8)9/h2-3H,1H2,(H2,6,7)(H,8,9)(H,10,11)/p-2/t3-/m0/s1 |
InChI Key |
XTPIFIMCFHNJOH-VKHMYHEASA-L |
SMILES |
C(C(C(=O)[O-])N=CN)C(=O)[O-] |
Isomeric SMILES |
C([C@@H](C(=O)[O-])N=CN)C(=O)[O-] |
Canonical SMILES |
C(C(C(=O)[O-])N=CN)C(=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, functional, and biochemical distinctions between N-formimidoyl-L-aspartate(2-) and related compounds:
Table 1: Comparative Analysis of N-Formimidoyl-L-Aspartate(2-) and Analogues
Structural and Functional Differences
Formimidoyl vs. Formyl Groups: The formimidoyl group in N-formimidoyl-L-aspartate(2-) introduces a basic imino nitrogen, enhancing its capacity for hydrogen bonding and metal chelation compared to the formyl group in N-formyl-L-aspartate. This structural distinction may influence enzymatic recognition in metabolic processes. In contrast, formyl-containing compounds like (S,E)-Henicos-7-en-10-yl formyl-l-leucinate exhibit ester-linked formyl groups, which are critical for their antimicrobial activity.
Charge State and Solubility :
- The dianionic nature of N-formimidoyl-L-aspartate(2-) increases its water solubility relative to neutral analogs like the Fmoc-protected aspartic acid amide (solubility ~10 mg/mL in DMSO). This property is advantageous for biological applications requiring aqueous compatibility.
Synthetic Utility :
- N-alpha-Fmoc-L-aspartic acid amide serves as a staple in solid-phase peptide synthesis due to its stability and orthogonal protecting groups. In contrast, N-formimidoyl-L-aspartate(2-)’s charged state limits its use in organic solvents but may facilitate interactions in hydrophilic environments.
Biochemical and Pharmacological Insights
- Metabolic Pathways: N-Formyl-L-aspartate is a documented intermediate in folate metabolism, whereas N-formimidoyl-L-aspartate(2-)’s role remains speculative. Its imidoyl group may interact with formiminotransferase enzymes, analogous to formiminoglutamate in histidine catabolism.
- Pharmaceutical Relevance: Formoterol-related compound D, a formamide derivative, highlights the prevalence of formyl-group modifications in drug impurities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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